

# Buparlisib (BKM120): A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Buparlisib**, also known as BKM120, is a potent and orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3Ks). Developed by Novartis, it represents a significant effort in the therapeutic targeting of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2] As a pan-class I inhibitor, BKM120 was designed to block the activity of all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ).[3][4][5][6]

This technical guide provides an in-depth overview of the discovery, medicinal chemistry optimization, chemical synthesis, and biological characterization of BKM120. It is intended to serve as a comprehensive resource, detailing the quantitative data, experimental protocols, and underlying scientific principles for professionals engaged in cancer research and drug development.

# **Discovery and Medicinal Chemistry Optimization**

The development of BKM120 stemmed from a program aimed at identifying PI3K inhibitors with a distinct selectivity profile from previous compounds, such as the dual PI3K/mTOR inhibitor NVP-BEZ235.[4][7] The initial lead scaffold was a 2-morpholino-6-aminopyridyl-pyrimidine.[7] Through a structure-based design approach coupled with intensive pharmacological



evaluation, medicinal chemists sought to optimize this series for potency, selectivity, and druglike properties, particularly oral bioavailability and favorable pharmacokinetics.[4][7][8]

Key optimization strategies included:

- Modulation of the C6 Heterocycle: Early analogs exhibited high rodent clearance.
  Modifications to the electronics of the 6-position heterocycle led to a marked improvement in pharmacokinetic parameters.[8][9]
- Modification of the C4 Substituent: To enhance solubility and overall druglike properties, the C4 position of the pyrimidine core was explored. This led to the identification of 2,4bismorpholino pyrimidines as a promising series. These compounds demonstrated significantly improved aqueous solubility while maintaining potent PI3K inhibition and cellular activity.[8][9]

This systematic optimization process culminated in the discovery of compound 15, designated NVP-BKM120 or **buparlisib**.[8][9] BKM120 exhibited a balanced profile of high potency, selectivity against other kinases, good pharmacokinetic properties across multiple species, and efficacy in preclinical tumor models, supporting its advancement into clinical trials.[7][9]

## **Chemical Synthesis**

A key synthetic route for **buparlisib** has been disclosed, involving a Suzuki coupling reaction as the final step to assemble the core structure. The process provides an efficient means to produce the final compound.[10]

The general synthetic workflow is as follows:

- Formation of Intermediate A: Reaction of 2,4,6-trichloropyrimidine with morpholine to yield 2,4-dimorpholino-6-chloropyrimidine.
- Formation of Intermediate B: Boronic ester formation from 5-bromo-4-(trifluoromethyl)pyridin-2-amine using bis(pinacolato)diboron.
- Final Suzuki Coupling: Palladium-catalyzed cross-coupling of the chlorinated pyrimidine intermediate (A) with the pyridinylboronic ester intermediate (B) to yield the final product, **buparlisib**.



#### Buparlisib (BKM120) Synthetic Workflow

### **Mechanism of Action**

BKM120 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[1][11] Its binding to the ATP pocket prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][4][7] This blockade of the PI3K/AKT signaling cascade ultimately inhibits essential cellular processes for tumor growth, including protein synthesis, cell cycle progression, and survival, while promoting apoptosis.[1][3]

Co-crystallography data with PI3Ky (PDB: 3SD5) and homology modeling reveal that BKM120 binds to the kinase hinge region via one of its morpholine groups, while the aminopyridine moiety forms key hydrogen bonds with catalytic site residues.[7][9]





Click to download full resolution via product page

#### BKM120 Inhibition of the PI3K/AKT Pathway

At high concentrations ( $\geq 2 \mu mol/L$ ), BKM120 exhibits off-target activity by directly binding to and inhibiting the polymerization of tubulin, leading to a G2/M cell cycle arrest.[12][13][14] This



effect is independent of its PI3K inhibitory action.

# **Quantitative Data Summary**

**Table 1: Biochemical Inhibitory Activity of Buparlisib** 

(BKM120)

| Target Kinase                                        | IC50 (nM) | Assay Type  |
|------------------------------------------------------|-----------|-------------|
| ρ110α                                                | 52        | Cell-free   |
| p110β                                                | 166       | Cell-free   |
| p110δ                                                | 116       | Cell-free   |
| p110y                                                | 262       | Cell-free   |
| Vps34                                                | ~2000     | Biochemical |
| mTOR                                                 | ~5000     | Biochemical |
| DNA-PK                                               | >5000     | Biochemical |
| Data compiled from multiple sources.[3][5][6][9][15] |           |             |

# Table 2: In Vitro Antiproliferative Activity of Buparlisib (BKM120)



| Cell Line | Cancer Type  | Key Mutation(s) | GI50 (nM) |
|-----------|--------------|-----------------|-----------|
| A2780     | Ovarian      | PTEN deletion   | 100 - 700 |
| U87MG     | Glioblastoma | PTEN mutation   | 100 - 700 |
| MCF7      | Breast       | PIK3CA mutation | 100 - 700 |
| DU145     | Prostate     | N/A             | 100 - 700 |

GI50 values represent

the concentration for

50% growth inhibition.

Data is presented as a

range based on

[16]

multiple reports.[3][9]

Table 3: Pharmacokinetic Properties of Buparlisib (BKM120) in Preclinical Species

| Species                                    | Clearance<br>(mL/min/kg) | Oral Bioavailability<br>(%F) | Half-life (t½)        |
|--------------------------------------------|--------------------------|------------------------------|-----------------------|
| Mouse                                      | 11                       | 80%                          | ~40 hours (in humans) |
| Rat                                        | 3                        | 50%                          | ~40 hours (in humans) |
| Dog                                        | 13                       | 44%                          | ~40 hours (in humans) |
| Monkey                                     | 7                        | 100%                         | ~40 hours (in humans) |
| Data compiled from multiple sources.[2][9] |                          |                              |                       |

# **Experimental Protocols**



## **PI3K Biochemical Assay (ATP Depletion)**

This protocol measures the direct inhibitory effect of BKM120 on PI3K enzymatic activity.

- Principle: The assay quantifies the amount of ATP consumed during the kinase reaction.
  Inhibition of PI3K results in less ATP consumption.
- Methodology:
  - Dissolve BKM120 in DMSO to create a stock solution. Perform serial dilutions to achieve the desired concentration range.
  - Add 1.25 μL of diluted BKM120 or DMSO (vehicle control) to the wells of a black 384-well plate.[3]
  - Prepare an assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl<sub>2</sub>, 20 mM NaCl, 1 mM DTT,
    0.05% CHAPS).[3]
  - Add 25 μL of a solution containing the PI3K enzyme (e.g., 10 nM) and the lipid substrate
    1-α-phosphatidylinositol (PI) (e.g., 5 μg/mL) in assay buffer to each well.[3]
  - Initiate the kinase reaction by adding 25 μL of ATP (e.g., 2 μM) in assay buffer.
  - Incubate the reaction until approximately 50% of the ATP is consumed in the control wells.
  - Stop the reaction by adding 25 μL of a detection solution (e.g., Kinase-Glo®).[3]
  - Incubate for 5 minutes to allow the luminescent signal to stabilize.
  - Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
  - Calculate IC50 values by plotting the percentage of inhibition against the log concentration of BKM120.

# **Cellular Proliferation Assay (CellTiter-Glo®)**

This assay determines the effect of BKM120 on the growth and viability of cancer cell lines.



- Principle: The CellTiter-Glo® reagent measures ATP levels, which correlate with the number of metabolically active (viable) cells.
- Methodology:
  - Culture cancer cells (e.g., A2780) in appropriate media (e.g., DMEM with 10% FBS).[3]
  - Seed cells into a 96-well, black-walled, clear-bottom plate at a density of approximately 1,000 cells per well in 100 μL of media.[3]
  - Allow cells to adhere for 3-5 hours.[3]
  - Prepare serial dilutions of BKM120 in culture medium.
  - Add 100 μL of the diluted BKM120 solution or vehicle control to the appropriate wells.
  - Incubate the plate at 37°C in a humidified incubator for 3 days.[3]
  - Equilibrate the plate to room temperature for 30 minutes.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence and calculate GI50 values.

## Western Blot for PI3K Pathway Modulation

This protocol is used to confirm that BKM120 inhibits its intended target within the cell by measuring the phosphorylation status of downstream proteins like AKT.

- Principle: Antibodies specific to total and phosphorylated forms of proteins are used to detect changes in signaling activity. A decrease in the ratio of phosphorylated AKT (p-Akt) to total AKT indicates pathway inhibition.
- Methodology:



- Plate cells (e.g., U87MG) and allow them to grow to 70-80% confluency.
- Treat cells with various concentrations of BKM120 or DMSO for a specified time (e.g., 30 minutes to 2 hours).[17]
- Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration in the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities to determine the change in p-Akt levels relative to total Akt and the loading control.





Click to download full resolution via product page

Experimental Workflow for In Vitro Evaluation

### Conclusion

**Buparlisib** (BKM120) is a well-characterized, selective, and orally active pan-class I PI3K inhibitor that emerged from a rigorous, structure-guided medicinal chemistry campaign. Its discovery and development have provided a valuable chemical tool for interrogating the complex biology of the PI3K signaling pathway. While its clinical development has faced challenges due to toxicity profiles in certain indications, leading to its discontinuation for breast



cancer, it remains under investigation for other cancers such as head and neck squamous cell carcinoma.[18][19] The comprehensive preclinical data, established synthetic routes, and detailed experimental protocols associated with BKM120 continue to make it a benchmark compound for researchers in the field of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer OAK Open Access Archive [oak.novartis.com]
- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9481665B2 Process for preparing PI3K inhibitor buparsilib Google Patents [patents.google.com]
- 11. Buparlisib | C18H21F3N6O2 | CID 16654980 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BKM120 LKT Labs [lktlabs.com]
- 15. selleck.co.jp [selleck.co.jp]



- 16. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buparlisib Wikipedia [en.wikipedia.org]
- 19. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Buparlisib (BKM120): A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683897#bkm120-discovery-and-chemical-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com